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Compound of Interest

Compound Name:
N6-Ethyl-D,L-lysine

Dihydrobromide

Cat. No.: B1155009

Get Quote

Introduction & Compound Significance
-Ethyl-D,L-lysine Dihydrobromide (CAS: N/A for specific salt; generic

-ethyllysine is often referenced in proteomic literature) is a non-proteinogenic amino acid
derivative. Structurally, it consists of a lysine backbone where the

-amino group is mono-ethylated. The "D,L" designation indicates a racemic mixture,
necessitating chiral resolution techniques for enantiopure applications.

Key Applications:

Proteomics Standard: Used as a reference material for identifying Lysine Ethylation (

), a Post-Translational Modification (PTM) often associated with non-enzymatic reaction with
acetaldehyde (alcohol metabolism) or specific histone modifications.

Synthetic Precursor: A building block for peptidomimetics requiring secondary amine side

chains.
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Stable Isotope Labeling: The ethyl group serves as a distinct mass tag (+28.03 Da) in mass

spectrometry.

Chemical Profile
Property Specification

Formula

MW (Free Base) 174.24 g/mol

MW (Salt) 336.07 g/mol

Solubility
Highly soluble in water (>50 mg/mL); Insoluble

in non-polar organics.

pKa Values (Est.)

-COOH: ~2.2,

-

: ~9.0,

-

-Et: ~10.5

Analytical Strategy Overview
Because this molecule is highly polar, lacks a strong chromophore, and contains a chiral

center, standard C18-UV methods are insufficient. The following decision tree outlines the

correct methodology based on the analytical goal.
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Analytical Goal

Purity & Salt Stoichiometry Enantiomeric Excess (D vs L) Quantification in Matrix

HILIC-CAD or
Ion Chromatography

Detects non-chromophoric
salt & counter-ions

Crown Ether HPLC
(CROWNPAK CR-I)

Direct resolution of
free amino acids

LC-MS/MS (MRM)
(HILIC Mode)

High sensitivity
for PTM detection

Click to download full resolution via product page

Figure 1: Analytical workflow selection based on experimental requirements.

Protocol A: Structural Validation (NMR)
Before chromatographic quantification, the position of the ethyl group (N6 vs N2) must be

confirmed.

Methodology:

-NMR in

. Critical Check: Distinguishing

-ethyl from

-ethyl.

-Ethyl Signal: Look for a triplet (methyl) at ~1.2 ppm and a quartet (methylene) at ~3.0 ppm.
The quartet should show coupling to the

-methylene of the lysine side chain.

-Proton: The methine proton at the chiral center (~3.7 ppm) should remain a triplet/dd. If the
ethyl group were on the
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-amine, this signal would shift significantly and the coupling pattern would change.

Protocol B: Chromatographic Purity (HILIC-CAD)
Rationale: The dihydrobromide salt and the aliphatic amino acid backbone are invisible to

standard UV (254 nm). Charged Aerosol Detection (CAD) is universal and detects the salt

counter-ion.

Instrument Setup:

Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

Mobile Phase B: Acetonitrile.[1][2]

Detector: CAD (Nebulizer Temp: 35°C).

Gradient Table:

Time (min) %B (ACN) Flow (mL/min) Comment

0.0 90 0.4 Initial Hold

2.0 90 0.4 Start Gradient

10.0 50 0.4
Elution of polar

impurities

12.0 50 0.4 Wash

| 12.1 | 90 | 0.4 | Re-equilibration |

Data Interpretation:

Peak 1 (Bromide): Elutes near void volume (highly polar).

Peak 2 (

-Ethyl-lysine): Retained (approx. 5-7 mins).
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Stoichiometry Check: The area ratio of Bromide to Amino Acid should be calibrated to

confirm the 2:1 molar ratio (Dihydrobromide).

Protocol C: Chiral Resolution (D vs. L Separation)
Rationale: Separation of D- and L-lysine derivatives is difficult on C18. Crown ether columns

form host-guest complexes specifically with the primary

-ammonium group (

), allowing separation based on the chiral center configuration.

Primary Method: Crown Ether Ligand Exchange

Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).

Mobile Phase: Perchloric Acid (pH 1.5 to 2.0). Note: Low pH ensures the

-amine is fully protonated (

) for complexation.

Temperature: 25°C (Lower temperature increases resolution but broadens peaks).

Flow Rate: 0.4 mL/min.

Detection: UV 210 nm (low sensitivity) or MS (SIM 175.1).

Mechanism of Separation: The 18-crown-6 ether moiety on the stationary phase complexes

with the

-ammonium group. The D-enantiomer typically forms a more stable complex with CR-I(+)
columns and elutes after the L-enantiomer.

Analytes
(D/L Mixture)

Crown Ether
Interaction

Injection pH 1.5 Elution Order
(CR-I+ Column)

L-Isomer (Weak Binding)
Elutes First

D-Isomer (Strong Binding)
Elutes Second
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Figure 2: Chiral recognition mechanism on Crown Ether stationary phases.

Protocol D: LC-MS/MS Quantification (Bioanalysis)
Rationale: For detecting trace levels in biological samples (e.g., plasma or histone

hydrolysates), Triple Quadrupole MS is required.

Sample Prep:

Protein Hydrolysis: 6M HCl, 110°C, 24h (Standard acid hydrolysis).

Cleanup: SPE (MCX - Mixed Mode Cation Exchange) to remove salts and non-basic

interferences.

Reconstitution: 90% Acetonitrile / 10% Water.

MS/MS Transitions (Positive ESI):

Precursor Ion: 175.1 m/z

Product Ion 1 (Quantifier): 84.1 m/z (Loss of side chain + HCOOH, characteristic lysine

immonium ion).

Product Ion 2 (Qualifier): 129.1 m/z (Loss of COOH + H).

Product Ion 3 (Specific): 146.1 m/z (Loss of Ethyl group - rare, but confirms modification).

Note on Fragmentation: Unlike

-acetyllysine (which loses 42 Da) or

-methyllysine, the ethyl group is stable. The primary fragmentation pathway is usually the loss
of the

-amino/carboxyl group (immonium formation).

Interference Warning: Ensure separation from
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-dimethyllysine.

Dimethyl-Lysine MW: 174.24 (Isobaric with Ethyl-Lysine).

differentiation: They have identical masses. Chromatographic separation (HILIC) is

mandatory. Dimethyl-lysine is slightly more hydrophobic (elutes earlier in HILIC) than Mono-

ethyl-lysine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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